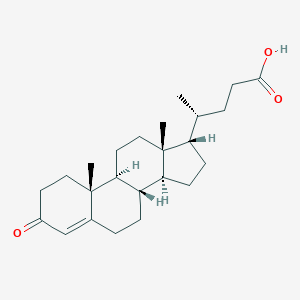
Chol-4-en-24-oic acid, 3-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chol-4-en-24-oic acid, 3-oxo- is a steroid that is found in bile acid. It is a crucial component of the digestive system and is involved in the absorption of fats and fat-soluble vitamins. The synthesis of this compound has been a subject of interest in the scientific community due to its importance in the body.
Mécanisme D'action
Chol-4-en-24-oic acid, 3-oxo- acts as a detergent in the digestive system. It emulsifies fats, allowing for their absorption in the small intestine. It also plays a role in the regulation of cholesterol metabolism, and its levels in the body are tightly controlled.
Effets Biochimiques Et Physiologiques
Chol-4-en-24-oic acid, 3-oxo- has several biochemical and physiological effects in the body. It regulates the synthesis and secretion of bile acids, which are essential for the digestion and absorption of fats. It also plays a role in the regulation of cholesterol metabolism, and its levels in the body are tightly controlled. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Chol-4-en-24-oic acid, 3-oxo- in lab experiments include its availability and affordability. It is also a well-studied compound, and its mechanism of action is well understood. The limitations include the difficulty in synthesizing it, and the fact that it is not a stable compound, which limits its use in some experiments.
Orientations Futures
There are several future directions for the study of Chol-4-en-24-oic acid, 3-oxo-. These include the development of new methods for its synthesis, the study of its role in the development of liver diseases such as cholestasis and non-alcoholic fatty liver disease, and the development of drugs that target its biochemical and physiological effects.
Conclusion:
In conclusion, Chol-4-en-24-oic acid, 3-oxo- is a crucial component of the digestive system, and its synthesis has been a subject of interest in the scientific community. It has several biochemical and physiological effects in the body, and its mechanism of action is well understood. There are several future directions for the study of this compound, including the development of new methods for its synthesis and the study of its role in the development of liver diseases.
Méthodes De Synthèse
The synthesis of Chol-4-en-24-oic acid, 3-oxo- involves the oxidation of cholesterol. This can be achieved through different methods such as chemical oxidation, enzymatic oxidation, and microbial oxidation. Chemical oxidation involves the use of strong oxidizing agents such as chromic acid or potassium permanganate. Enzymatic oxidation involves the use of enzymes such as cholesterol oxidase, while microbial oxidation involves the use of microorganisms such as Pseudomonas sp.
Applications De Recherche Scientifique
Chol-4-en-24-oic acid, 3-oxo- has been extensively studied due to its importance in the body. It has been used in research to understand the mechanism of action of bile acids in the digestive system. Additionally, it has been used in the development of drugs for the treatment of liver diseases such as cholestasis and non-alcoholic fatty liver disease.
Propriétés
Numéro CAS |
1452-29-5 |
|---|---|
Nom du produit |
Chol-4-en-24-oic acid, 3-oxo- |
Formule moléculaire |
C24H36O3 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
(4R)-4-[(8S,9S,10R,13R,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H36O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h14-15,18-21H,4-13H2,1-3H3,(H,26,27)/t15-,18+,19+,20+,21+,23+,24-/m1/s1 |
Clé InChI |
WCFIGQHNBJXROP-MYDAXSSOSA-N |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Synonymes |
3-oxochol-4-en-24-oic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)
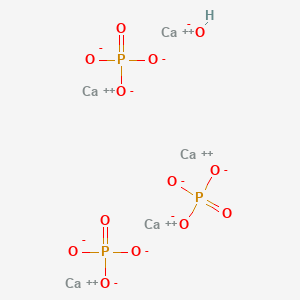
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)

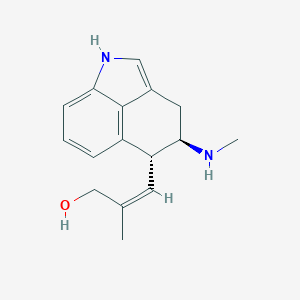
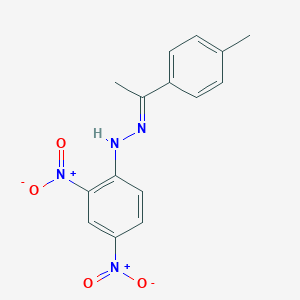
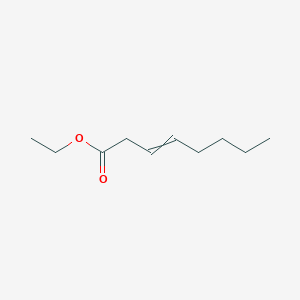
![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)



![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol](/img/structure/B223820.png)

